molecular formula C10H13N3O2 B1303619 2-Piperazin-1-ylnicotinic acid CAS No. 374063-94-2

2-Piperazin-1-ylnicotinic acid

Cat. No.: B1303619
CAS No.: 374063-94-2
M. Wt: 207.23 g/mol
InChI Key: BCDHEUBISMKPOQ-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylnicotinic acid is a compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 . It is also known by its IUPAC name, 2-(1-piperazinyl)nicotinic acid .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15) .

Scientific Research Applications

Therapeutic Potential in Neurological Disorders

2-Piperazin-1-yl nicotinic acid and its derivatives have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive functions and neurological disorders. Research indicates that compounds capable of desensitizing nAChRs without evoking an agonist action could improve cognitive functions such as working memory, suggesting a potential pathway for developing treatments for cognitive impairments and possibly enhancing cognitive abilities in general populations (Buccafusco, Beach, & Terry, 2009).

Anticancer Properties

Nicotinic acid derivatives, including those with a 2-piperazin-1-yl moiety, have been investigated for their anticancer properties. The structural framework of piperazine rings, often incorporated into nicotinic acid derivatives, has been found to exhibit a variety of biological activities, including anticancer effects. This suggests that modifications in the piperazine and nicotinic acid structures could lead to novel anticancer agents, highlighting the potential of these compounds in cancer therapy (Jain, Utreja, Kaur, & Jain, 2020).

Development of Antidepressants

The piperazine substructure is a common feature in many antidepressant drugs, which suggests its significant role in the efficacy of these medications. The presence of piperazine in these compounds is believed to contribute to favorable central nervous system (CNS) pharmacokinetics, aiding in the development of novel antidepressants. This underlines the importance of piperazine, including 2-piperazin-1-yl nicotinic acid derivatives, in designing drugs targeting depression (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Insecticidal Activity

Compounds containing the piperazine structure, including derivatives of nicotinic acid, have shown insecticidal properties. The piperamides, in particular, are effective against various insect pests, providing a potential for developing environmentally friendly insecticides. This application is especially relevant in agriculture and pest management, where the demand for sustainable and less harmful pesticides is increasing (Scott, Jensen, Philogène, & Arnason, 2007).

Enhancement of Pharmacokinetic Profiles

Research has indicated that piperazine derivatives, including 2-piperazin-1-yl nicotinic acid, can enhance the bioavailability of therapeutic drugs and phytochemicals. This is attributed to their ability to inhibit certain drug-metabolizing enzymes, leading to increased absorption and effectiveness of co-administered drugs. This property makes them valuable in drug development, where improving the bioavailability of drugs is a significant challenge (Srinivasan, 2007).

Properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHEUBISMKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377979
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-94-2
Record name 2-(1-Piperazinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374063-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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